molecular formula C18H17N3O4S B2405095 5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate CAS No. 442678-94-6

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate

Cat. No.: B2405095
CAS No.: 442678-94-6
M. Wt: 371.41
InChI Key: XSNLYLASGVGTDF-UHFFFAOYSA-N
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Description

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a tosyl group, and a 4-methylbenzoate ester. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For example, the reaction of a halogenated pyrazole with ammonia or an amine can yield the desired amino-substituted pyrazole.

    Tosylation: The tosyl group can be introduced by reacting the amino-substituted pyrazole with tosyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the pyrazole derivative with 4-methylbenzoic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the tosyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active pyrazole derivative, which can then interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-pyrazole-3-carboxylate: Similar structure but lacks the tosyl and 4-methylbenzoate groups.

    1-tosyl-3-amino-1H-pyrazole: Lacks the ester group.

    4-methylbenzoic acid derivatives: Lacks the pyrazole ring.

Uniqueness

5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate is unique due to the combination of the amino, tosyl, and ester functional groups. This combination imparts specific chemical and biological properties, making it a versatile compound in various scientific research applications.

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-12-3-7-14(8-4-12)18(22)25-17-11-16(19)21(20-17)26(23,24)15-9-5-13(2)6-10-15/h3-11H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNLYLASGVGTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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